molecular formula C26H27O3P B061975 Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide CAS No. 162881-26-7

Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide

Cat. No. B061975
M. Wt: 418.5 g/mol
InChI Key: GUCYFKSBFREPBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide derivatives involves multi-step chemical reactions. For instance, a specific derivative, bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide (WBAPO), was synthesized from 3-(chloromethyl)-2,4,6-trimethylbenzoic acid through a dichlorophosphine route, followed by etherification, chlorination, and oxidation steps to improve solubility and photoreactivity in dental applications (Moszner et al., 2010). Another synthesis approach under ultrasonic wave irradiation produced Bis-(2,4,6-trimethylbenzoyl)phenylphosphine oxide with improved cost efficiency by using Na micron particles (Xiang Jian-nan, 2010).

Molecular Structure Analysis

The molecular structure of Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide and its derivatives has been elucidated through various spectroscopic methods, including NMR, IR spectroscopy, and elemental analysis, confirming the complex structural attributes essential for their role as photoinitiators and in other chemical reactions (Moszner et al., 2010).

Chemical Reactions and Properties

Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide participates in photoinduced coupling reactions with interelement compounds to synthesize thio- or selenophosphinates, demonstrating its versatility beyond being a photoinitiator (Sato et al., 2017). Its photolysis under UV light generates phosphonyl radicals, indicating its high reactivity and potential in photocuring applications (Sumiyoshi et al., 1985).

Physical Properties Analysis

The compound, being a yellow liquid, shows improved solubility in polar solvents, UV–vis absorption, high photoreactivity, and sufficient storage stability, making it suitable for specific industrial applications, especially in dental materials (Moszner et al., 2010).

Chemical Properties Analysis

The chemical properties of Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, such as its ability to initiate polymerization under light, highlight its utility in creating coatings and adhesives with desired physical characteristics. Its high reactivity is attributed to the formation of radicals under UV irradiation, facilitating various chemical transformations (Sumiyoshi et al., 1985).

Scientific Research Applications

Radical Polymerization of Dental Resins

  • Application Summary: BAPO is used as a photoinitiator in the radical polymerization of dental resins . It enhances the polymerization rate and conversion compared to other initiators .
  • Methods of Application: The exact methods of application can vary, but generally, BAPO is mixed with the dental resin. Upon exposure to light, BAPO initiates the polymerization process .
  • Results or Outcomes: The use of BAPO results in a faster polymerization rate and higher conversion compared to other initiators . This leads to dental resins with improved mechanical properties.

Preparation of Divinylbenzene Modified Polymer-Based Ceramic Materials

  • Application Summary: BAPO is used as a photoinitiator in the preparation of divinylbenzene modified polymer-based ceramic materials for high-temperature sensor applications .
  • Methods of Application: The exact methods of application can vary, but generally, BAPO is mixed with the ceramic material and divinylbenzene. Upon exposure to light, BAPO initiates the polymerization process .
  • Results or Outcomes: The use of BAPO results in ceramic materials with improved properties for high-temperature sensor applications .

Safety And Hazards

BAPO may cause an allergic skin reaction. It may also cause long-lasting harmful effects to aquatic life . Therefore, it is recommended to avoid breathing its dust and to wear protective gloves when handling it .

properties

IUPAC Name

[phenyl-(2,4,6-trimethylbenzoyl)phosphoryl]-(2,4,6-trimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27O3P/c1-16-12-18(3)23(19(4)13-16)25(27)30(29,22-10-8-7-9-11-22)26(28)24-20(5)14-17(2)15-21(24)6/h7-15H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCYFKSBFREPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044597
Record name (Phenylphosphoryl)bis[(2,4,6-trimethylphenyl)methanone]
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Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; NKRA; Pellets or Large Crystals
Record name Methanone, 1,1'-(phenylphosphinylidene)bis[1-(2,4,6-trimethylphenyl)-
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Product Name

Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide

CAS RN

162881-26-7
Record name Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide
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Record name Bis-trimethylbenzoyl phenylphosphine oxide
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Record name Methanone, 1,1'-(phenylphosphinylidene)bis[1-(2,4,6-trimethylphenyl)-
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Record name (Phenylphosphoryl)bis[(2,4,6-trimethylphenyl)methanone]
Source EPA DSSTox
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Record name Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide
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Record name Methanone, 1,1'-(phenylphosphinylidene)bis[1-(2,4,6-trimethylphenyl)
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Record name BIS-TRIMETHYLBENZOYL PHENYLPHOSPHINE OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,430
Citations
A Kowalska-Kuczyńska, J Sokołowski… - International Journal of …, 2023 - mdpi.com
The goal of this study was to compare the mechanical properties of experimental resin dental composites containing a conventional photoinitiating system (camphorquinone CQ and 2-(…
Number of citations: 8 www.mdpi.com
L Buchon, J Becht, L Rubatat, W Wang… - Journal of Applied …, 2023 - Wiley Online Library
Journal of Applied Polymer Science | Wiley Online Library Skip to Article Content Skip to Article Information Wiley Online Library Wiley Online Library Search within Search term …
Number of citations: 3 onlinelibrary.wiley.com
H Qin, D Yang, J Zhao, J Leng, J Zhang… - Materials Today …, 2023 - Elsevier
Acylphosphine oxide-based photoinitiators have been used in digital light processing (DLP) 3D printing slurry to prepare ceramic materials. However, the limitation is how to improve …
Number of citations: 2 www.sciencedirect.com
Y Wu, C Dai, J Ke, R Tang, C Huang, J Wang… - Progress in Organic …, 2023 - Elsevier
Three type I radical photoinitiators (BTPO-1–BTPO-3) containing two acylphosphine oxide structures were designed and synthesized for UV-LED photopolymerization. Three kinds of …
Number of citations: 2 www.sciencedirect.com
GT Kim, HB Go, JH Yu, SY Yang, KM Kim, SH Choi… - Polymers, 2022 - mdpi.com
Biocompatibility is important for the 3D printing of resins used in medical devices and can be affected by photoinitiators, one of the key additives used in the 3D printing process. The …
Number of citations: 32 www.mdpi.com
VE Salgado, D Cavassoni, APR Gonçalves… - International Journal of …, 2017 - Elsevier
The purpose of this study was to determine the influence of the photoinitiator system and moisture condition on the degree of C=C conversion (DC), the water sorption (W sp ), and the …
Number of citations: 5 www.sciencedirect.com
MVL Bertolo, RCM Moraes, C Pfeifer… - Brazilian dental …, 2017 - SciELO Brasil
The aim of this study was to determine the influence of photoinitiator systems on physical-chemical properties of flowable composites. Conventional (CFC), composed by bisphenol-…
Number of citations: 45 www.scielo.br
PPAC Albuquerque, ADL Moreira, RR Moraes… - Journal of dentistry, 2013 - Elsevier
Objectives The aim of this study was to formulate materials with high color stability and reduced degradation by using photoinitiator systems derived from phosphine oxides alternative to …
Number of citations: 169 www.sciencedirect.com
KN Cicotte, EL Hedberg-Dirk, SM Dirk - MRS Online Proceedings …, 2012 - cambridge.org
Recently, an inexpensive 3D lithography technique was developed by Professor Nicholas Fang at the University of Illinois where a projector is used in combination with a Microsoft® …
Number of citations: 2 www.cambridge.org
PO Boeira, M de Azevedo Kinalski… - Brazilian Dental …, 2021 - ojs.ict.unesp.br
Objective: of this study was to characterize and correlate the absorption spectra of three photoinitiators [camphorquinone (CQ), diphenyl (2, 4, 6-trimethylbenzoyl) phosphine oxide (TPO…
Number of citations: 7 ojs.ict.unesp.br

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